3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid
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Description
“3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid” is a complex organic compound. It contains a benzoic acid group, which is a common moiety in a variety of chemical compounds known for their pharmaceutical properties . The compound also contains a nitro group, which is often used in the synthesis of pharmaceuticals and other organic compounds .
Chemical Reactions Analysis
Again, specific reactions involving “3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid” are not available. But, the Suzuki–Miyaura coupling reaction is a common reaction involving organoboron reagents .
Scientific Research Applications
Suzuki–Miyaura Coupling
The compound could be used in Suzuki–Miyaura (SM) coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Drug Design and Delivery
Boronic acids and their esters, which could potentially be derived from this compound, are highly considered for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy .
Neutron Capture Therapy
As mentioned above, boronic acids and their esters are suitable for neutron capture therapy . This is a type of radiation therapy which allows for the targeting of cancer cells while sparing healthy tissue .
Hydrolysis Studies
The compound could be used in studies investigating the hydrolysis of phenylboronic pinacol esters . These compounds are only marginally stable in water, and their hydrolysis is influenced by the substituents in the aromatic ring and the pH .
Synthesis of Other Compounds
The compound could potentially be used as a precursor in the synthesis of other compounds. For example, it could be used to synthesize 3-Fluoro-2-methylbenzeneboronic acid .
Environmental Studies
Given its potential instability in water, the compound could be used in environmental studies to understand the behavior and fate of similar organic compounds in the environment .
properties
IUPAC Name |
3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIRPDNZSQTMEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689268 |
Source
|
Record name | 3'-Fluoro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-57-5 |
Source
|
Record name | 3'-Fluoro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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